2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride
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Overview
Description
2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C7H11ClO3S. It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride typically involves the reaction of 2-Oxabicyclo[3.1.1]heptan-1-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction can be represented as follows:
2-Oxabicyclo[3.1.1]heptan-1-ylmethanol+Methanesulfonyl chloride→2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Scientific Research Applications
2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products, such as sulfonamides and sulfonate esters, can interact with various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler compound with a single sulfonyl chloride group, used in similar applications but lacking the bicyclic structure.
Benzenesulfonyl chloride: Contains an aromatic ring, offering different reactivity and applications.
Tosyl chloride: A commonly used sulfonyl chloride with a toluene ring, known for its stability and ease of handling.
The unique bicyclic structure of this compound provides distinct reactivity and properties, making it valuable in specific research and industrial applications.
Properties
IUPAC Name |
2-oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3S/c8-12(9,10)5-7-3-6(4-7)1-2-11-7/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUXBQDYKSXGBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1C2)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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